10,11-Dihydroxycarbamazepine
Description
Definition and Nomenclature of Dihydroxycarbazepine Isomers
Dihydroxycarbazepine refers to a group of chemical compounds that are diol metabolites of carbamazepine (B1668303). The most extensively studied isomer is 10,11-dihydro-10,11-dihydroxycarbamazepine , often referred to as carbamazepine-10,11-diol (CBZ-diol). nih.gov This compound is a dibenzoazepine derivative characterized by a tricyclic structure with hydroxyl groups substituted at the 10 and 11 positions. nih.gov
Another notable, though less predominant, isomer is 2,3-dihydroxycarbamazepine (B1261368) . nih.gov This compound, also known as carbamazepine catechol, features hydroxyl groups on one of the benzene (B151609) rings of the dibenzoazepine structure. nih.gov
The nomenclature for these compounds can vary, reflecting their chemical structure and origin as metabolites. Common synonyms for 10,11-dihydro-10,11-dihydroxycarbamazepine include CBZ-diol, Dihydroxycarbazepine, and 10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide. caymanchem.comchemspider.com The formal IUPAC name for the trans configuration is (10R,11R)-10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide and its enantiomer. nih.gov For 2,3-dihydroxycarbamazepine, the IUPAC name is 2,3-dihydroxybenzo[b] nih.govbenzazepine-11-carboxamide. nih.gov
Table 1: Key Isomers of Dihydroxycarbazepine
| Common Name | IUPAC Name | Molecular Formula | Molar Mass |
|---|---|---|---|
| 10,11-dihydro-10,11-dihydroxycarbamazepine (CBZ-diol) | (5R,6R)-5,6-dihydroxy-5,6-dihydrobenzo[b] nih.govbenzazepine-11-carboxamide nih.gov | C₁₅H₁₄N₂O₃ | 270.28 g/mol nih.gov |
Historical Context of Dihydroxycarbazepine Discovery as a Chemical Entity
The discovery of dihydroxycarbazepine is intrinsically linked to the study of its parent compound, carbamazepine. Carbamazepine was first synthesized in 1953 by Swiss chemist Walter Schindler. d-nb.infonih.govwikipedia.org Following its introduction as a treatment for trigeminal neuralgia and epilepsy in the 1960s, research into its metabolic fate began. nih.govwikipedia.org
Early metabolic studies in the 1970s and 1980s identified carbamazepine-10,11-epoxide (B195693) (CBZ-E) as the major active metabolite. nih.govclinpgx.org Subsequent investigations revealed that this epoxide was further hydrolyzed in the body to form the inactive metabolite, 10,11-dihydro-10,11-trans-dihydroxycarbamazepine (CBZ-diol). nih.govhyphadiscovery.com This hydrolysis step was found to be catalyzed by the enzyme microsomal epoxide hydrolase. wikipedia.orghyphadiscovery.com The identification of CBZ-diol was a critical step in mapping the complete metabolic pathway of carbamazepine, showing that it is a major, stable, and excretable end-product. nih.govnih.gov The steric course of this enzymatic hydrolysis was later detailed, showing a high degree of enantioselectivity. medchemexpress.cn
Significance of Dihydroxycarbazepine in In Vitro and Preclinical Metabolic Investigations
Dihydroxycarbazepine, particularly the CBZ-diol isomer, serves as a vital biomarker in in vitro and preclinical studies designed to understand the metabolism of carbamazepine. Its formation is a direct indicator of a key metabolic route known as the epoxide-diol pathway. nih.gov
Role in In Vitro Models: In vitro systems, such as human liver microsomes, cultured hepatocytes, and recombinant enzymes, are used to predict a drug's metabolic pathways. tandfonline.comresearchgate.net In these models, the rate of CBZ-diol formation from carbamazepine is used to quantify the activity of the sequential enzyme system involving cytochrome P450 (primarily CYP3A4) and microsomal epoxide hydrolase (mEH). clinpgx.orgnih.govhyphadiscovery.com For instance, studies using liver microsomes have demonstrated that the conversion of the intermediate CBZ-E to CBZ-diol is a critical detoxification step. hyphadiscovery.com The ratio of CBZ-diol to its precursor, CBZ-E, can provide insights into the activity of epoxide hydrolase. nih.gov
The study of minor metabolites like 2,3-dihydroxycarbamazepine also contributes to a more comprehensive understanding of alternative metabolic pathways, which may become more relevant under specific physiological conditions or in certain patient populations. d-nb.info
Table 2: Compounds Mentioned in this Article
| Compound Name | Abbreviation | Role |
|---|---|---|
| Dihydroxycarbazepine | - | General term for diol metabolites |
| 10,11-dihydro-10,11-dihydroxycarbamazepine | CBZ-diol | Major inactive metabolite of Carbamazepine |
| 2,3-dihydroxycarbamazepine | - | Minor metabolite of Carbamazepine |
| Carbamazepine | CBZ | Parent drug |
| Carbamazepine-10,11-epoxide | CBZ-E | Major active metabolite of Carbamazepine |
| Cytochrome P450 3A4 | CYP3A4 | Primary enzyme in CBZ epoxidation |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGQOPPDPVELEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891504 | |
| Record name | 10,11-Dihydroxycarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35079-97-1 | |
| Record name | 10,11-Dihydroxycarbamazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35079-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamazepine-10,11-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035079971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydroxycarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for Dihydroxycarbazepine
Synthetic Routes for Dihydroxycarbazepine and Related Analogues
The laboratory synthesis of Dihydroxycarbazepine and its analogues, such as the monohydroxy precursor Licarbazepine, primarily originates from established pharmaceutical compounds like Carbamazepine (B1668303) and Oxcarbazepine (B1677851).
Synthesis from Carbamazepine: One of the foundational routes to Dihydroxycarbazepine involves the dihydroxylation of Carbamazepine at the 10 and 11 positions. This transformation mimics the major metabolic pathway and is typically achieved in a two-step process. First, the olefinic C10-C11 double bond of Carbamazepine is subjected to epoxidation to form the intermediate, Carbamazepine-10,11-epoxide (B195693). Subsequent hydrolysis of the epoxide ring, often catalyzed by acid or enzymes, opens the ring to yield the trans-diol, which is Dihydroxycarbazepine. nih.gov
Synthesis from Oxcarbazepine: A more common and direct precursor for related analogues is Oxcarbazepine. The synthesis of its primary active metabolite, Licarbazepine (a monohydroxy analogue), is a crucial first step. This is accomplished through the reduction of the 10-keto group of Oxcarbazepine. google.comnih.gov This reduction yields a racemic mixture of (S)-(+)- and (R)-(−)-Licarbazepine. nih.gov
Synthesis of Enantiomerically Pure Analogues: For therapeutic applications, the synthesis of single enantiomers, particularly Eslicarbazepine ((S)-Licarbazepine), is highly important. Two primary strategies are employed:
Asymmetric Reduction: Oxcarbazepine can be directly reduced to Eslicarbazepine using chiral catalysts, such as Ruthenium (Ru) or Rhodium (Rh) complexes, or through highly selective enzymatic reductions. researchgate.net Biocatalytic reduction using ketoreductases (KREDs) offers an efficient and environmentally favorable route. google.com
Chiral Resolution: The racemic Licarbazepine obtained from the reduction of Oxcarbazepine can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric esters with a chiral resolving agent, which can then be separated chromatographically, followed by hydrolysis to yield the pure enantiomer. google.comgoogle.com Another advanced method is lipase-catalyzed kinetic resolution, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. researchgate.netntnu.no
Precursor Compounds and Intermediate Transformations in Laboratory Synthesis
The synthesis of Dihydroxycarbazepine and its analogues relies on a series of well-defined chemical transformations involving specific precursors and intermediates. These steps are fundamental to achieving the desired molecular architecture and stereochemistry.
Key transformations include:
Reduction of Oxcarbazepine: The conversion of the ketone in Oxcarbazepine to a secondary alcohol to form Licarbazepine is a standard reduction reaction. Laboratory-scale syntheses often employ reducing agents like sodium borohydride. google.com
Epoxidation and Hydrolysis of Carbamazepine: The synthesis from Carbamazepine requires the formation of Carbamazepine-10,11-epoxide as a stable intermediate. This epoxide is then subjected to ring-opening via hydrolysis to generate the 10,11-diol.
Enzymatic Resolution of Racemic Licarbazepine: In this process, racemic Licarbazepine is reacted with an acyl donor in the presence of a lipase. The enzyme's stereoselectivity leads to the preferential acylation of one enantiomer (e.g., (R)-Licarbazepine), leaving the other enantiomer ((S)-Licarbazepine or Eslicarbazepine) largely unreacted, facilitating their separation. ntnu.no
Diastereomeric Ester Formation: This classical resolution technique involves reacting racemic Licarbazepine with a chiral acid or its derivative, such as D-p-methyl diphenylethanedione tartrate, to form two distinct diastereomeric esters. google.com These diastereomers possess different physical properties, allowing for their separation by methods like fractional crystallization.
The following table summarizes the key precursors and the transformations they undergo in these synthetic pathways.
| Precursor Compound | Key Transformation | Intermediate/Product | Typical Reagents/Method |
|---|---|---|---|
| Oxcarbazepine | Ketone Reduction | (RS)-Licarbazepine (Racemic) | Sodium Borohydride |
| Oxcarbazepine | Asymmetric Reduction | (S)-Licarbazepine (Eslicarbazepine) | Chiral Ru/Rh catalysts; Ketoreductase enzymes (KREDs) |
| Carbamazepine | Epoxidation / Hydrolysis | Dihydroxycarbazepine | m-CPBA (for epoxidation); Acid/Enzyme (for hydrolysis) |
| (RS)-Licarbazepine | Kinetic Resolution | (S)-Licarbazepine + Acylated (R)-Licarbazepine | Lipase (e.g., from Candida rugosa), Vinyl acetate/benzoate (B1203000) |
| (RS)-Licarbazepine | Diastereomer Formation | Diastereomeric Esters | Chiral acids (e.g., substituted tartaric acids) |
Derivatization Methods for Dihydroxycarbazepine for Research Applications
Derivatization of Dihydroxycarbazepine, or more commonly its monohydroxy precursor Licarbazepine, is a critical tool for both analytical and synthetic purposes. The primary sites for derivatization are the hydroxyl (-OH) groups.
Esterification for Prodrugs and Analysis: The hydroxyl group of Licarbazepine can be readily esterified to create prodrugs. A prominent example is Eslicarbazepine acetate, the approved drug, which is synthesized by acylating Eslicarbazepine with an acetic acid derivative. google.com This ester form enhances bioavailability. For research applications, other esters such as propionate, butyrate, and benzoate have been synthesized. ntnu.no These derivatives are often used to study the substrate specificity of enzymes like lipases in kinetic resolution experiments. ntnu.no
Derivatization for Chiral Resolution: As mentioned previously, the most significant application of derivatization in this context is for the separation of enantiomers. Reacting racemic Licarbazepine with a chiral acylating agent creates diastereomeric esters. Because diastereomers have different physical properties, this derivatization allows for their separation using standard laboratory techniques like chromatography or crystallization. google.com Once separated, the chiral auxiliary is cleaved to yield the pure (S)- and (R)-enantiomers of Licarbazepine.
The table below outlines common derivatization methods and their principal applications in research.
| Derivatization Method | Reagent Type | Target Molecule | Primary Research Application |
|---|---|---|---|
| Acetylation | Acetic Anhydride / Acetyl Chloride | (S)-Licarbazepine | Synthesis of the prodrug Eslicarbazepine acetate. google.com |
| Esterification (General) | Vinyl benzoate, Propionic anhydride, Butyric anhydride | (RS)-Licarbazepine | Substrates for lipase-catalyzed kinetic resolution studies. ntnu.no |
| Methoxyacetylation | Methoxyacetylating agent | (RS)-Licarbazepine | Intermediate for enzymatic resolution protocols. google.com |
| Formation of Diastereomeric Esters | Chiral Tartaric Acid Derivatives | (RS)-Licarbazepine | Chemical resolution and separation of enantiomers. google.com |
Enzymatic Biotransformation and Metabolic Pathways in Vitro
Enzymatic Formation of Dihydroxycarbazepine from Parent and Intermediate Compounds
The formation of 2,3-diOHCBZ primarily proceeds from 3-hydroxycarbamazepine (B22271) (3-OHCBZ), which itself is a metabolite of the parent compound, Carbamazepine (B1668303) capes.gov.brnih.govnih.govtandfonline.comscispace.com. Another dihydroxy metabolite, 10,11-dihydro-10,11-dihydroxycarbamazepine (also known as Carbamazepine-10,11-trans-dihydrodiol or CBZ-diol), is formed from Carbamazepine-10,11-epoxide (B195693) (CBZ-E), a major active metabolite of Carbamazepine mims.commdpi.comcabidigitallibrary.orgnih.govresearchgate.net. This section will primarily detail the formation of 2,3-diOHCBZ, given its subsequent role in the generation of reactive species.
Cytochrome P450 (CYP) enzymes play a pivotal role in the oxidative metabolism of Carbamazepine and its hydroxylated metabolites, leading to the formation of Dihydroxycarbazepine.
Initial in vitro phenotyping studies have identified CYP3A4 as a primary catalyst in the formation of 2,3-diOHCBZ from 3-OHCBZ capes.gov.brnih.govnih.govtandfonline.com. The rate of 2-hydroxylation of 3-OHCBZ showed a significant correlation with CYP3A4/5 activities in human liver microsomes (r² ≥ 0.929, P < 0.001) capes.gov.brnih.govnih.gov. Inhibition of CYP3A enzymes significantly impaired 2,3-diOHCBZ formation (>80%), while inhibitors of other CYPs had minimal effect (≤20%) capes.gov.brnih.govnih.gov.
In the presence of the CYP3A inhibitor troleandomycin, the formation rate of 2,3-diOHCBZ demonstrated a significant correlation with CYP2C19 activity (r² = 0.893, P < 0.001) in human liver microsomes capes.gov.brnih.govnih.gov. Studies utilizing cDNA-expressed enzymes further revealed that CYP2C19 functions as a high-affinity enzyme for 2,3-diOHCBZ formation, with an S50 value of 30 μM. In contrast, CYP3A4 exhibited a lower affinity, characterized by an S50 value of 203 μM capes.gov.brnih.govnih.gov.
Beyond CYP3A4 and CYP2C19, other CYP isoforms contribute to the biotransformation pathways leading to Dihydroxycarbazepine or its precursors. CYP3A5 and CYP3A7, alongside CYP3A4, CYP2C19, and CYP1A2, were found to convert [14C]3-OHCBZ into protein-reactive metabolites, with CYP3A4 demonstrating the highest catalytic activity among them capes.gov.brnih.govnih.govresearchgate.net.
For the formation of the 3-OHCBZ precursor from Carbamazepine, CYP2B6 and CYP3A4 are considered the major catalysts scispace.comresearchgate.net. Additionally, CYP2C8 participates in the primary metabolism of Carbamazepine to Carbamazepine-10,11-epoxide, alongside CYP3A4 and CYP3A5 scispace.comnih.govresearchgate.net.
Microsomal epoxide hydrolase (EPHX1) plays a crucial role in the metabolism of Carbamazepine-10,11-epoxide (CBZ-E), converting it into the inactive metabolite 10,11-dihydro-10,11-dihydroxycarbamazepine (CBZ-diol) mims.commdpi.comcabidigitallibrary.orgnih.govresearchgate.netacs.org. This reaction represents a detoxification pathway for the reactive epoxide intermediate. While CBZ-diol is a dihydroxycarbamazepine, it is distinct from the 2,3-diOHCBZ catechol discussed in the context of reactive metabolite formation. The formation of CBZ-diol is a major pathway for the elimination of CBZ-E nih.gov.
Role of Cytochrome P450 Enzymes (CYPs) in Dihydroxycarbazepine Formation
Kinetic Characterization of Dihydroxycarbazepine Enzymatic Formation in Microsomal Systems
Kinetic studies investigating the enzymatic formation of 2,3-diOHCBZ from 3-OHCBZ were conducted using recombinant CYP2C19, CYP3A4, and pooled human liver microsomes capes.gov.brnih.gov. The conversion of 3-OHCBZ to 2,3-diOHCBZ in these systems did not strictly adhere to typical Michaelis-Menten kinetics, instead exhibiting a slight sigmoidicity, which was reflected in hooked Eadie-Hofstee plots capes.gov.brnih.gov.
The apparent S50 values, which indicate the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics, were determined for the involved CYPs. CYP2C19 demonstrated a high affinity for 3-OHCBZ, with an S50 value of 30 μM, suggesting its efficiency at lower substrate concentrations. In contrast, CYP3A4 exhibited a lower affinity, with an S50 value of 203 μM capes.gov.brnih.govnih.govresearchgate.net. The rate of 2,3-diOHCBZ formation was found to be proportional to both protein concentration (up to 0.5 mg/ml in human liver microsomes) and incubation time (up to 30 min for human liver microsomes, 10 min for recombinant CYP3A4, and 15 min for recombinant CYP2C19) under the experimental conditions nih.gov.
Table 1: Estimated Kinetic Parameters for 2,3-Dihydroxycarbamazepine (B1261368) Formation by cDNA-Expressed Human P450 Enzymes capes.gov.brnih.govnih.govresearchgate.net
| Enzyme | Apparent S50 (μM) |
| CYP2C19 | 30 |
| CYP3A4 | 203 |
Formation of Downstream Reactive Chemical Species from Dihydroxycarbazepine (e.g., o-quinone, protein adducts) in Vitro Studies
2,3-Dihydroxycarbamazepine (2,3-diOHCBZ), a catechol metabolite, is a crucial intermediate in the formation of downstream reactive chemical species. It is proposed that 2,3-diOHCBZ can undergo further oxidation to form a highly reactive o-quinone species, often referred to as Carbamazepine-quinone (CBZ-quinone) capes.gov.brnih.govtandfonline.comresearchgate.net.
This o-quinone is considered a potent electrophile that can readily react with nucleophilic cellular components, leading to the formation of covalent protein adducts capes.gov.brnih.govtandfonline.comscispace.comresearchgate.net. In vitro studies have demonstrated the capacity of several CYP isoforms to generate these protein-reactive metabolites. Specifically, CYP3A4, CYP3A5, CYP3A7, CYP2C19, and CYP1A2 were shown to convert [14C]3-OHCBZ into protein-reactive metabolites, with CYP3A4 exhibiting the most significant catalytic activity in this process capes.gov.brnih.govnih.govresearchgate.net.
The formation of these protein adducts has been observed in human liver microsomes, highlighting a potential bioactivation pathway capes.gov.brnih.govnih.govscispace.comresearchgate.net. Furthermore, experiments revealed that preincubation of 3-OHCBZ with human liver microsomes or recombinant CYP3A4 resulted in a time- and concentration-dependent decrease in CYP3A4 activity, suggesting that a metabolite formed from 3-OHCBZ can inactivate CYP3A4 capes.gov.brnih.govnih.govtandfonline.comresearchgate.net. The o-quinone metabolite is particularly implicated as the reactive species due to its electrophilic nature and known involvement in protein adduct formation capes.gov.brresearchgate.net.
Comparative Enzymatic Biotransformation Studies of Dihydroxycarbazepine with Related Chemical Structures
Comparative studies of dihydroxycarbazepine's formation from carbamazepine and oxcarbazepine (B1677851) reveal fundamental differences in their primary metabolic routes and the enzymatic systems involved. Carbamazepine undergoes extensive metabolism in the liver, predominantly through the cytochrome P450 system, leading to the formation of its active 10,11-epoxide metabolite. nih.govgithub.io Ring hydroxylation to 2-hydroxycarbamazepine (B22019) and 3-hydroxycarbamazepine represents a minor, yet significant, metabolic pathway for carbamazepine, as these can serve as precursors to dihydroxycarbamazepine. nih.govbioregistry.io
In contrast, oxcarbazepine's metabolism is characterized by a rapid and extensive pre-systemic reduction of its keto moiety to form the active 10-monohydroxy derivative (MHD). mims.comgithub.io The involvement of hepatic cytochrome P450-dependent enzymes in the primary metabolism of oxcarbazepine is minimal, which differentiates its metabolic profile significantly from that of carbamazepine. github.io
The formation of 2,3-dihydroxycarbamazepine from 3-hydroxycarbamazepine has been investigated in vitro using human liver microsomes and cDNA-expressed enzymes. These studies have elucidated the roles of specific CYP isoforms and their kinetic properties in this biotransformation.
Detailed Research Findings:
Initial in vitro phenotyping studies demonstrated that CYP3A4 is a primary catalyst for 2,3-diOHCBZ formation. The rate of 2-hydroxylation of 3-OHCBZ showed a strong correlation with CYP3A4/5 activities in human liver microsomes. wikipedia.orgwikidata.orgwikipedia.orgnih.gov Inhibition studies further supported this, as CYP3A inhibitors significantly impaired 2,3-diOHCBZ formation (by over 80%), while inhibitors of other CYP enzymes had a minimal effect (less than or equal to 20%). wikipedia.orgwikidata.orgwikipedia.orgnih.gov
However, in the presence of CYP3A inhibitors like troleandomycin, the formation of 2,3-diOHCBZ correlated significantly with CYP2C19 activity in human liver microsomes, indicating a secondary role for this enzyme. wikipedia.orgwikidata.orgwikipedia.orgnih.gov Among the tested cDNA-expressed enzymes (CYP3A4, CYP3A5, CYP3A7, CYP2C19, and CYP1A2), CYP3A4 was found to be the most catalytically active in converting [14C]3-OHCBZ into protein-reactive metabolites. wikipedia.orgwikipedia.orgnih.gov
Kinetic analyses of 2,3-diOHCBZ formation by cDNA-expressed human P450 enzymes revealed distinct affinities:
Table 1: Kinetic Parameters for 2,3-Dihydroxycarbamazepine Formation by Human Cytochrome P450 Enzymes
| Enzyme | S50 (μM) | Affinity |
| CYP2C19 | 30 | High |
| CYP3A4 | 203 | Low |
These findings indicate that CYP2C19 acts as a high-affinity enzyme for 2,3-diOHCBZ formation, while CYP3A4 functions as a low-affinity enzyme. wikipedia.orgwikipedia.orgnih.gov Furthermore, studies suggested that CYP3A4, but not CYP2C19, might be inactivated by a metabolite formed from 3-OHCBZ, with preincubation of 3-OHCBZ with human liver microsomes or recombinant CYP3A4 leading to a time- and concentration-dependent decrease in CYP3A4 activity. wikipedia.orgwikipedia.orgnih.gov
The formation of dihydroxycarbazepine from oxcarbazepine's active metabolite, MHD, occurs through an oxidative pathway, accounting for a minor percentage (approximately 4%) of the total administered oxcarbazepine dose excreted. wikiwand.commims.com This oxidative step further differentiates the metabolic fate of the oxcarbazepine pathway from the epoxide-hydrolase and CYP-mediated pathways observed for carbamazepine.
Advanced Analytical Methodologies for Dihydroxycarbazepine Research
Chromatographic Techniques for Separation and Quantification of Dihydroxycarbazepine
Chromatography is the cornerstone for the analysis of Dihydroxycarbazepine, providing the necessary separation from parent compounds, other metabolites, and endogenous matrix components. Reversed-phase chromatography is the most commonly employed mode of separation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Dihydroxycarbazepine. When coupled with Ultraviolet (UV) detection, it offers a robust and cost-effective method for quantification. The UV detector is typically set at a wavelength of around 210 nm to 214 nm for optimal absorbance. researchgate.netnih.gov The separation is commonly achieved using C18 or C8 reversed-phase columns. nih.govresearchgate.net Mobile phases generally consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov
For enhanced selectivity and sensitivity, HPLC systems can be coupled with mass spectrometry (MS) detectors. This combination provides mass-to-charge ratio information, which significantly improves compound identification and reduces interference from co-eluting substances.
| Column | Mobile Phase | Detection Wavelength | Linearity Range (µg/mL) | Limit of Quantitation (µmol/L) | Reference |
|---|---|---|---|---|---|
| Hypersil C18, 3 µm | Not specified | 210 nm | 0.1–20 µmol/L | 0.1 | researchgate.net |
| Zorbax SB-CN | Water, acetonitrile, methanol, acetic acid, triethylamine (B128534) (72.5:15:12.5:0.1:0.06) | 214 nm | 0.1–10 | Not specified | researchgate.netdergipark.org.tr |
| Synergi 4 µm Hydro-RP, 150 mm x 4 mm | Potassium dihydrogen phosphate buffer (50mM, pH 4.5) and acetonitrile/methanol (3/1) (65:35, v/v) | 210 nm | 2–40 (for Monohydroxycarbamazepine) | Not specified | researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of Dihydroxycarbazepine, particularly at low concentrations in complex biological and environmental matrices. nih.govcsbsju.edu This technique typically employs an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, most often operated in positive ion mode. nih.govcolab.ws
The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule [M+H]+) is selected and fragmented, and a characteristic product ion is monitored for quantification. colab.ws This process ensures a very high degree of specificity. For Dihydroxycarbazepine (also referred to as 10,11-dihydro-10,11-dihydroxycarbamazepine), the precursor ion is m/z 271.1. nih.govcsbsju.edu
| Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Matrix | Linearity Range | Reference |
|---|---|---|---|---|---|
| ESI Positive | 255.1 (for MHD*) | 192.2 | Human Plasma | 0.1-50 µg/mL | colab.ws |
| APCI Positive | Not specified | Not specified | Plasma | 0.1 to 50 mg/L | nih.gov |
| ESI Positive | 271.1 | Not specified | Aqueous Samples (Wastewater) | Not specified | nih.govcsbsju.edu |
*MHD (Monohydroxy derivative) is often analyzed alongside the dihydroxy metabolite.
Spectroscopic Characterization of Dihydroxycarbazepine and its Fragmentation Pathways
The mass spectroscopic characterization of Dihydroxycarbazepine is essential for its unambiguous identification. Using high-resolution mass spectrometry, the exact mass of the protonated molecule ([M+H]+) has been determined to be 271.1077. massbank.eu
Under collision-induced dissociation (CID) in positive ion mode, the precursor ion of Dihydroxycarbazepine fragments into several characteristic product ions. The fragmentation pattern provides structural information and is used to confirm the identity of the compound in LC-MS/MS analysis. A common fragmentation involves the loss of water and other neutral molecules from the diol structure. The specific fragmentation pathways are crucial for developing selective and robust MRM transitions for quantification. massbank.eu
Sample Preparation Strategies for Dihydroxycarbazepine Analysis in Complex Research Matrices (e.g., Solid-Phase Extraction (SPE))
Effective sample preparation is critical to remove interferences from complex matrices like plasma, serum, or wastewater, and to concentrate the analyte before instrumental analysis. nih.govresearchgate.net
Solid-Phase Extraction (SPE): This is the most frequently reported technique for cleaning up and concentrating Dihydroxycarbazepine from various samples. nih.govresearchgate.net Hydrophilic-Lipophilic Balance (HLB) and C18 cartridges are commonly used. researchgate.netcsbsju.edu The SPE process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with an organic solvent. This method provides high recovery and clean extracts. nih.govcsbsju.edu For instance, recoveries from aqueous samples using HLB cartridges have been reported to be between 83.6% and 103.5%. nih.govcsbsju.edu
Protein Precipitation (PPT): For biological samples like plasma or serum, a simple and rapid approach is protein precipitation. researchgate.netcolab.ws This is typically achieved by adding a water-miscible organic solvent, such as methanol or acetonitrile, to the sample, which denatures and precipitates the proteins. researchgate.netcolab.ws After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous sample into a water-immiscible organic solvent. A mixture of methyl tert-butyl ether and dichloromethane (B109758) has been used for the extraction of related compounds from plasma. nih.gov
| Technique | Matrix | Details | Reported Recovery | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Plasma | Empore C18 96-well plates | >94% | researchgate.net |
| Solid-Phase Extraction (SPE) | Aqueous Samples (Wastewater, Surface Water) | Oasis HLB cartridges | 83.6–103.5% | nih.govcsbsju.edu |
| Protein Precipitation | Serum/Plasma | Methanol | 99.49–104.52% | researchgate.netnih.gov |
| Liquid-Liquid Extraction | Plasma | Methyl tert-butyl ether: dichloromethane (2:1) | Not specified | nih.gov |
Methodological Validation Parameters for Research-Oriented Dihydroxycarbazepine Assays (e.g., Linearity, Detection Limits, Recovery, Matrix Effects)
To ensure the reliability and accuracy of research findings, analytical methods for Dihydroxycarbazepine must be thoroughly validated. Key validation parameters are assessed according to established guidelines.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is confirmed by constructing calibration curves. These curves are typically required to have a correlation coefficient (r²) greater than 0.99. researchgate.netglobalresearchonline.net
Detection and Quantitation Limits (LOD & LOQ): The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. globalresearchonline.net For HPLC-UV methods, the LOQ for Dihydroxycarbazepine has been reported as 0.1 µmol/L. researchgate.net LC-MS/MS methods achieve much lower instrumental detection limits, in the range of 0.8–4.8 pg. nih.govcsbsju.edu
Recovery: This parameter assesses the efficiency of the sample preparation process. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration. Recoveries are typically expected to be consistent and reproducible across the concentration range. nih.govcsbsju.edu
Matrix Effects: In LC-MS/MS analysis, co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte, causing ion suppression or enhancement. nih.govcsbsju.edu These effects are evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution. Studies have shown that matrix effects can be significant in complex samples like sewage influent and require appropriate correction, often through the use of an isotope-labeled internal standard. nih.govcsbsju.educolab.ws
Precision and Accuracy: Precision refers to the closeness of repeated measurements and is expressed as the coefficient of variation (CV%), while accuracy reflects the closeness of a measured value to the true value, expressed as bias (%). For bioanalytical methods, both intra- and inter-day precision and accuracy are typically required to be within ±15%. colab.ws
| Parameter | Methodology | Reported Value/Range | Reference |
|---|---|---|---|
| Linearity (r²) | HPLC-UV | >0.997 | researchgate.net |
| Linearity (r) | HPLC-UV | >0.999 | researchgate.net |
| Limit of Quantitation (LOQ) | HPLC-UV | 0.1 µmol/L | researchgate.net |
| Instrumental Detection Limit | LC-MS/MS | 0.8–4.8 pg | nih.govcsbsju.edu |
| Recovery (SPE) | LC-MS/MS | 83.6–103.5% (in aqueous samples) | nih.govcsbsju.edu |
| Recovery (Protein Precipitation) | HPLC-UV | 99.49–104.52% | researchgate.net |
| Precision (CV%) | HPLC-UV | <5.03% | researchgate.net |
| Accuracy (Bias %) | HPLC-UV | < -4.92% | researchgate.net |
| Precision & Accuracy | LC-MS/MS | Within 15% | colab.ws |
Computational Chemistry and Molecular Modeling of Dihydroxycarbazepine
Density Functional Theory (DFT) Calculations for Dihydroxycarbazepine Reactivity and Degradation Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is a powerful tool for predicting molecular geometries, vibrational frequencies, and a wide range of chemical properties. DFT calculations are particularly useful for determining the chemical reactivity and potential degradation pathways of compounds like Dihydroxycarbazepine. nih.govsemanticscholar.org
Detailed research findings indicate that DFT can effectively predict the reactive sites of a molecule by calculating global and local reactivity descriptors. semanticscholar.org These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO relates to the ability of a molecule to donate electrons, while the energy of LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.org
For the parent compound, Carbamazepine (B1668303), DFT calculations have been used to analyze its degradation pathways in advanced oxidation processes. researchgate.net Studies have shown that the reactive sites predicted by DFT, using tools like the Fukui function, align well with the experimentally observed points of initial chemical attack. researchgate.net
While specific DFT studies on the degradation of Dihydroxycarbazepine are not extensively documented, the methodology can be directly applied. The key structural feature of Dihydroxycarbazepine is the catechol-like diol group on the azepine ring. This region would be the primary focus of a DFT study. Calculations would likely predict that this dihydroxy moiety is highly susceptible to oxidation, potentially leading to the formation of a reactive o-quinone species. This is a critical bioactivation pathway that is thought to be involved in the idiosyncratic toxicity of the parent drug. DFT can model the energetics of this oxidation process, identifying the most likely degradation products and the energy barriers for their formation.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Dihydroxycarbazepine
This table is illustrative and represents typical data obtained from DFT calculations.
| Descriptor | Value (Arbitrary Units) | Interpretation |
|---|---|---|
| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.6 eV | A smaller gap indicates higher chemical reactivity. |
| Electronegativity (χ) | 3.5 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.3 | A measure of resistance to change in electron distribution. |
Molecular Dynamics Simulations for Investigating Dihydroxycarbazepine Interactions with Biological Macromolecules (e.g., enzymes)
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com This technique allows researchers to observe the dynamic behavior of a ligand, such as Dihydroxycarbazepine, within the binding site of a biological macromolecule, like an enzyme. youtube.com MD simulations provide detailed, time-resolved information on conformational changes, binding stability, and the specific intermolecular interactions that govern the ligand-receptor complex. frontiersin.org
The biotransformation of Carbamazepine and its metabolites is primarily mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 and CYP3A5 isoforms. nih.gov MD simulations have been successfully employed to study the interaction between Carbamazepine and these enzymes at an atomic level. nih.gov These studies reveal that although Carbamazepine can bind stably within the active sites of both CYP3A4 and CYP3A5, the specific interactions—including hydrogen bonds, hydrophobic interactions, and π-π stacking—are distinct for each isoform. nih.gov The stability of the protein-ligand complex during the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD value indicates that the complex has reached equilibrium. nih.gov
This computational framework is directly applicable to studying Dihydroxycarbazepine. An MD simulation could be set up with the Dihydroxycarbazepine molecule docked into the active site of a relevant enzyme, such as CYP3A4 or soluble epoxide hydrolase (which is involved in the formation of other diol metabolites). The simulation would reveal:
Binding Stability: Whether Dihydroxycarbazepine remains stably bound in the active site or if it is expelled.
Key Interactions: Identification of the specific amino acid residues that form hydrogen bonds, hydrophobic contacts, or other interactions with the dihydroxy groups and other parts of the Dihydroxycarbazepine scaffold.
Conformational Changes: How the enzyme's active site might change shape to accommodate the ligand, and vice-versa.
Such simulations could help explain the substrate specificity of metabolizing enzymes and predict whether Dihydroxycarbazepine is likely to be a substrate or an inhibitor of these enzymes.
Quantitative Structure-Activity Relationship (QSAR) Studies for Dihydroxycarbazepine Analogues (for non-biological activity predictions)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a set of compounds and a specific property or activity. mdpi.com Rather than focusing on biological activity (like receptor binding), QSAR can also be used to predict non-biological endpoints, such as physicochemical properties and environmental fate (e.g., toxicity to aquatic organisms, biodegradability, or soil adsorption). nih.govnih.gov
A QSAR model is built by first calculating a series of numerical values, known as molecular descriptors, for a group of related compounds. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A mathematical model is then created to correlate these descriptors with an experimentally measured property.
Steps for a Hypothetical QSAR Study:
Data Set Assembly: A series of Dihydroxycarbazepine analogues would be synthesized or obtained. Their photodegradation rates would be experimentally measured under controlled conditions.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated using specialized software.
Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model would be built that links a subset of the most relevant descriptors to the photodegradation rate.
Model Validation: The model's predictive power would be rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not overfitted.
The resulting QSAR model could then be used to predict the photodegradation potential of new, unsynthesized Dihydroxycarbazepine analogues, prioritizing candidates with desired environmental properties.
Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study
This table lists common descriptor types used in QSAR modeling.
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Constitutional | Molecular Weight, Number of Aromatic Rings | Basic molecular composition and size. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and molecular branching. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophobicity. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity. |
Prediction of Chemical Reactivity and Sites of Biotransformation on the Dihydroxycarbazepine Scaffold
Predicting how a molecule will be chemically transformed in a biological system is a central goal of computational toxicology and drug development. For Dihydroxycarbazepine, computational methods can identify the most likely sites on its chemical structure to undergo further metabolic reactions (biotransformation).
One approach relies on the quantum chemical principles of DFT, as discussed in section 5.1. By calculating the electron density and related properties across the Dihydroxycarbazepine molecule, one can generate a Molecular Electrostatic Potential (MESP) map. This map visually indicates the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. The dihydroxy groups on the azepine ring are electron-rich due to the oxygen lone pairs and would be predicted as highly reactive sites, susceptible to oxidation or conjugation reactions. researchgate.net
A second, complementary approach involves the use of in silico metabolism prediction software, such as BioTransformer. mdpi.com These programs utilize a knowledge base of known metabolic reactions and enzyme transformation rules. researchgate.net When the structure of a query molecule like Dihydroxycarbazepine is provided as input, the software systematically applies these rules to predict a range of potential metabolites.
For the Dihydroxycarbazepine scaffold, such a system would likely predict the following biotransformations:
Oxidation: The catechol-like diol is a prime target for oxidation to form a highly reactive o-quinone metabolite.
Phase II Conjugation: The hydroxyl groups are common sites for conjugation with endogenous molecules to increase water solubility and facilitate excretion. Predicted reactions would include:
Glucuronidation: Attachment of a glucuronic acid moiety.
Sulfation: Attachment of a sulfate (B86663) group.
Methylation: One of the hydroxyl groups could be methylated by catechol-O-methyltransferase (COMT).
These predictive tools help researchers anticipate the formation of potentially reactive or toxic metabolites, guiding further experimental investigation into the molecule's metabolic fate. researchgate.net
Structure Activity Relationships Sar in Preclinical Chemical Biology of Dihydroxycarbazepine
Correlations between Structural Modifications of Dihydroxycarbazepine and Enzymatic Interaction Profiles
The enzymatic interactions of dihydroxycarbazepine are complex and depend on the specific isomeric form of the compound. The two primary isomers, 2,3-dihydroxycarbamazepine (B1261368) and 10,11-dihydroxycarbamazepine, are formed through different metabolic pathways and interact with distinct enzyme systems.
The formation of 2,3-dihydroxycarbamazepine is catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C19. nih.govresearchgate.net Studies have shown that CYP2C19 is a high-affinity enzyme, while CYP3A4 is a low-affinity enzyme for this biotransformation. researchgate.net The enzymatic conversion to the 2,3-catechol can lead to the formation of reactive quinone species, which have been implicated in the bioactivation of carbamazepine (B1668303) and potential idiosyncratic toxicity. researchgate.net Pre-incubation of 3-hydroxycarbamazepine (B22271), the precursor to the 2,3-diol, with human liver microsomes or recombinant CYP3A4 has been shown to decrease CYP3A4 activity in a time- and concentration-dependent manner, suggesting that a metabolite in this pathway can inactivate the enzyme. researchgate.net
In contrast, the more prevalent metabolite, trans-10,11-dihydroxycarbamazepine, is formed from the carbamazepine-10,11-epoxide (B195693) by microsomal epoxide hydrolase. nih.gov The steady-state serum levels of this diol metabolite are often used as an indicator of enzymatic induction during carbamazepine therapy. nih.gov
Table 1: Enzymatic Interactions of Dihydroxycarbazepine Precursors
| Precursor Compound | Enzyme(s) | Resulting Dihydroxycarbazepine Isomer | Key Findings |
| 3-Hydroxycarbamazepine | CYP3A4, CYP2C19 | 2,3-Dihydroxycarbamazepine | CYP2C19 exhibits higher affinity. Formation pathway can lead to CYP3A4 inactivation. researchgate.net |
| Carbamazepine-10,11-epoxide | Microsomal Epoxide Hydrolase | trans-10,11-Dihydroxycarbamazepine | Formation is a key detoxification pathway for the epoxide. nih.gov |
Influence of Dihydroxycarbazepine Stereochemistry on Biochemical Transformations
Stereochemistry plays a pivotal role in the biochemical transformations of dihydroxycarbazepine, particularly for the trans-10,11-diol metabolite. The enzymatic hydrolysis of the precursor, carbamazepine-10,11-epoxide, by microsomal epoxide hydrolase is highly stereoselective. This process results in the formation of the (-)-10S,11S enantiomer of trans-10,11-dihydroxycarbamazepine in an enantiomeric excess of 80%. This pronounced enantioselectivity highlights the specific fit between the enzyme's active site and the substrate.
The stereochemical configuration of the diol can also influence its subsequent metabolic fate. For instance, studies on related monohydroxy metabolites of oxcarbazepine (B1677851), S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine, indicate that the R(-) enantiomer is more prone to further metabolism to the trans-diol. researchgate.net This suggests that the stereochemistry at the hydroxylated positions can dictate the molecule's susceptibility to further enzymatic action. While the specific downstream transformations of the individual dihydroxycarbazepine enantiomers are not fully elucidated, the initial stereoselective formation strongly implies that their subsequent biological activities and clearance pathways are also likely to be stereospecific.
Table 2: Stereoselectivity in the Formation of trans-10,11-Dihydroxycarbamazepine
| Precursor | Enzyme | Predominant Enantiomer Formed | Enantiomeric Excess |
| Carbamazepine-10,11-epoxide | Microsomal Epoxide Hydrolase | (-)-10S,11S | 80% |
Design and Synthesis of Dihydroxycarbazepine Analogs as Biochemical Probes
The development of biochemical probes is crucial for investigating the interactions of molecules with biological systems. While the design and synthesis of various carbamazepine analogs have been explored for different therapeutic applications, such as antitumor agents, there is a notable lack of specific research on the creation of dihydroxycarbazepine analogs as biochemical probes. plos.orgnih.govnih.gov
The synthesis of isotopically labeled compounds is a common strategy for creating biochemical probes to trace metabolic pathways and quantify molecular interactions. researchgate.netmusechem.comresearchgate.netnih.gov For instance, the synthesis of isotopically labeled 1,3-dithiane, a versatile chemical building block, highlights a potential approach that could be adapted for creating labeled dihydroxycarbazepine. nih.gov By incorporating stable isotopes like ¹³C or deuterium (B1214612) into the dihydroxycarbazepine structure, researchers could use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to follow the molecule's fate in vitro and in vivo.
Furthermore, the development of chemical probes often involves introducing functional groups that can covalently bind to target enzymes or receptors, allowing for their identification and characterization. nih.govrsc.org While this approach has been applied to other molecules, its specific application to dihydroxycarbazepine to create probes for studying its enzymatic interactions has not been reported in the available literature. The synthesis of such probes would be a valuable future direction to more deeply understand the SAR of this important metabolite.
Environmental Chemistry and Transformation of Dihydroxycarbazepine
Occurrence and Distribution of Dihydroxycarbazepine in Aquatic Ecosystems
Dihydroxycarbazepine is frequently detected in various aquatic environments, including wastewater and surface waters. nih.govcumbria.ac.uk Its occurrence is closely linked to the discharge of treated and untreated sewage effluents.
Wastewater:
Studies have consistently shown the presence of Dihydroxycarbazepine in raw and treated wastewater. In raw wastewater, concentrations can be significant, with one study reporting levels up to 2.7 ± 0.4 μg/L. nih.gov Even after treatment, Dihydroxycarbazepine often persists. For instance, in the effluent of wastewater treatment plants (WWTPs), concentrations have been detected ranging from 9.3 to 1325 ng/L. researchgate.net Another study noted that the concentration of Dihydroxycarbazepine can be approximately three times higher than that of its parent compound, carbamazepine (B1668303), in all aqueous samples from a sewage treatment plant. researchgate.net In the United Kingdom, average concentrations of Dihydroxycarbazepine in the effluent of three WWTPs were found to be around 1.3 µg/L. sfei.org
Surface Water:
As a result of WWTP discharges, Dihydroxycarbazepine is commonly found in surface waters such as rivers and lakes. cumbria.ac.ukccme.ca Its concentration in these environments is influenced by factors like the volume of effluent discharged and the dilution capacity of the receiving water body. sfei.org For example, in the Otonabee River in Ontario, Canada, Dihydroxycarbazepine has been detected, often at higher concentrations than carbamazepine itself. ccme.ca In the Dniester River basin, a maximum concentration of 2858 ng/L has been reported. mdpi.com Research has also detected Dihydroxycarbazepine in surface water samples at concentrations reaching up to 2.2 ng/L. researchgate.net
Table 1: Reported Concentrations of Dihydroxycarbazepine in Aquatic Environments
| Environment | Location | Concentration |
|---|---|---|
| Raw Wastewater | Not specified | Up to 2.7 ± 0.4 μg/L nih.gov |
| WWTP Effluent | Not specified | 9.3 to 1325 ng/L researchgate.net |
| WWTP Effluent | United Kingdom | ~1.3 µg/L sfei.org |
| Surface Water | Otonabee River, Canada | Higher than Carbamazepine ccme.ca |
| Surface Water | Dniester River Basin | Up to 2858 ng/L mdpi.com |
| Surface Water | Not specified | Up to 2.2 ng/L researchgate.net |
Environmental Transformation Pathways of Dihydroxycarbazepine
The transformation of Dihydroxycarbazepine in the environment is a key factor determining its ultimate fate. Advanced Oxidation Processes (AOPs) are a significant pathway for its degradation. AOPs utilize highly reactive species, such as hydroxyl radicals, to break down organic pollutants. sci-hub.semdpi.com
Several AOPs have been investigated for their effectiveness in degrading carbamazepine and its metabolites, including Dihydroxycarbazepine. These include:
Ozonation: This process involves the use of ozone (O₃) to oxidize pollutants. Ozonation, particularly when followed by granular activated carbon (GAC) filtration, has been shown to substantially reduce the discharge of Dihydroxycarbazepine into the aquatic environment. nih.gov
Photo-Fenton: This method uses a combination of hydrogen peroxide (H₂O₂) and iron catalysts under UV light to generate hydroxyl radicals. mdpi.com
UV/H₂O₂: This process also generates hydroxyl radicals through the photolysis of hydrogen peroxide. rsc.org
Peroxymonosulfate (B1194676) Activation: This involves the activation of peroxymonosulfate to produce reactive radicals for degradation. rsc.org
Hydrodynamic Cavitation: This process, when combined with other AOPs like ozone and hydrogen peroxide, has demonstrated high efficiency in degrading carbamazepine. researchgate.net
The degradation of Dihydroxycarbazepine through these pathways can lead to the formation of various transformation products. For example, the oxidation of Dihydroxycarbazepine can generate 9-carboxyacridine. nih.gov Another identified transformation product is acridone, which can be formed through the degradation of dihydroxylated isomers. mdpi.comrsc.org
Persistence and Environmental Fate of Dihydroxycarbazepine
Dihydroxycarbazepine is considered a persistent compound in aquatic environments. nih.govacs.org Studies investigating its fate in water/sediment systems have found its dissipation time to be very long, with a calculated system DT90 (time for 90% dissipation) of over 365 days. nih.govacs.org This high persistence indicates that natural attenuation processes are slow. nih.govacs.org
The persistence of Dihydroxycarbazepine is attributed to several factors. It has a high water solubility, which limits its sorption to sediment and keeps it mobile in the water column. sfei.org Furthermore, it is resistant to microbial degradation. sfei.org While photodegradation can occur, its rate is influenced by environmental conditions. sfei.orgrsc.org
The primary removal mechanisms for Dihydroxycarbazepine in aquatic ecosystems are flushing and dilution. sfei.org Due to its persistence, there is potential for long-term exposure of aquatic organisms to this compound.
Q & A
Q. What validated experimental protocols exist for synthesizing dihydroxycarbazepine, and how can researchers ensure reproducibility?
To synthesize dihydroxycarbazepine, researchers should first reference peer-reviewed protocols for carbazepine derivatives, emphasizing reaction conditions (e.g., solvent systems, catalysts, temperature). Reproducibility requires rigorous documentation of stoichiometric ratios, purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, HPLC purity ≥95%) . For novel syntheses, include comparative yields and side-product profiles in supplementary materials to enable replication .
Q. Which analytical techniques are most robust for characterizing dihydroxycarbazepine’s structural and purity profiles?
Combine spectroscopic (¹H/¹³C NMR, IR) and chromatographic (HPLC, LC-MS) methods. For structural confirmation, compare experimental NMR data with computational predictions (e.g., DFT simulations). Purity analysis should include residual solvent quantification via GC-MS and elemental analysis (C, H, N) to validate stoichiometric consistency . Report detection limits and instrument calibration standards to address variability .
Q. How should researchers design in vitro studies to investigate dihydroxycarbazepine’s mechanistic targets?
Use cell-based assays (e.g., neuronal cell lines for anticonvulsant studies) with dose-response curves (IC₅₀/EC₅₀ calculations). Include positive controls (e.g., carbamazepine) and negative controls (vehicle-only treatments). Validate target engagement via Western blotting (e.g., sodium channel expression) or calcium imaging. Predefine statistical power (α = 0.05, β = 0.2) and replicate counts (n ≥ 3) to minimize Type I/II errors .
Advanced Research Questions
Q. How can researchers resolve contradictions in dihydroxycarbazepine’s reported pharmacological efficacy across studies?
Contradictions often arise from variability in experimental models (e.g., species-specific metabolic differences) or dosing regimens. Conduct meta-analyses of existing data using PRISMA guidelines to identify confounding factors (e.g., bioavailability, assay sensitivity). Validate findings through orthogonal methods: compare in vivo efficacy (e.g., rodent seizure models) with in vitro receptor-binding assays . Address publication bias by including negative results in supplementary materials .
Q. What strategies optimize enantioselective synthesis of dihydroxycarbazepine, and how is stereochemical purity verified?
Employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For absolute configuration determination, use X-ray crystallography or electronic circular dichroism (ECD). Report kinetic resolution parameters (e.g., krel) and scalability challenges (e.g., catalyst loading, reaction time) .
Q. How do dihydroxycarbazepine’s metabolic pathways differ across preclinical models, and what implications does this have for translational research?
Use LC-MS/MS to profile metabolites in hepatic microsomes from human, rat, and mouse models. Identify cytochrome P450 isoforms (e.g., CYP3A4) via inhibition assays. Cross-species variability in glucuronidation or sulfation pathways may explain discrepancies in half-life or toxicity. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics .
Q. What computational frameworks are best suited to model dihydroxycarbazepine’s binding affinity to voltage-gated sodium channels?
Apply molecular dynamics (MD) simulations with homology-modeled channels (e.g., Nav1.2). Validate docking scores (AutoDock Vina) against experimental IC₅₀ values. Use machine learning (e.g., Random Forest) to predict off-target effects based on structural fingerprints. Cross-reference with databases like ChEMBL for binding site conservation analysis .
Q. How can researchers mitigate batch-to-batch variability in dihydroxycarbazepine’s preclinical toxicity studies?
Standardize raw material sourcing (e.g., CAS registry-validated suppliers) and implement QC/QA protocols (e.g., USP guidelines). Use orthogonal characterization (TGA for thermal stability, DSC for crystallinity). For in vivo studies, adhere to OECD 423 guidelines for acute toxicity testing, including histopathology and serum biomarker panels (ALT, AST) .
Q. Methodological Notes
- Data Transparency : Archive raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Ethical Compliance : For in vivo work, document IACUC/IBC approvals and ARRIVE checklist adherence .
- Conflict Resolution : Use sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty in contradictory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
